molecular formula C22H39ClNO+ B1209705 Dodeclonium CAS No. 123247-90-5

Dodeclonium

Cat. No. B1209705
M. Wt: 369 g/mol
InChI Key: DIQMZVPLKDZWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodeclonium bromide is an aromatic ether.

Scientific Research Applications

  • Ion-Selective Electrodes and Analytical Chemistry :

    • Tri-n-dodecylamine, a compound related to Dodeclonium, is used as an active component for liquid-membrane electrodes. This enables superior ion selectivities, particularly for hydrogen ions, enhancing the study of intracellular and extracellular hydrogen ion activities (Schulthess et al., 1981).
  • Nuclear Pore Complex Studies in Cellular Biology :

    • Research on nuclear pore complexes in rat liver nuclei has utilized sodium dodecyl sulfate (SDS), a compound similar to Dodeclonium, for protein extraction in immunocytochemical studies. This aids in understanding the structure and function of nuclear pores (Gerace et al., 1978).
  • Drug Delivery and Antimicrobial Applications :

    • Synthetic lipids like dioctadecyldimethylammonium (DODA), closely related to Dodeclonium, show potential as anti-microbial agents and drug carriers. These compounds have demonstrated effectiveness against various microbial cells and could be explored for diverse pharmaceutical applications (Carmona-Ribeiro, 2003).
  • Corrosion Inhibition and Material Science :

    • Dodecylamine, a compound in the same class as Dodeclonium, has been encapsulated in nanocontainers for active corrosion protection of carbon steel. This application showcases its utility in enhancing the durability and lifespan of metal structures (Falcón et al., 2014).
  • Mineral Technology and Magnetic Fluids :

    • In the field of mineral technology, dodecylamine has been used to create water-base magnetic fluids, which are stable towards dilution. This is significant for mineral and material beneficiation, demonstrating the compound's versatility in industrial applications (Khalafalla & Reimers, 1980).

properties

CAS RN

123247-90-5

Product Name

Dodeclonium

Molecular Formula

C22H39ClNO+

Molecular Weight

369 g/mol

IUPAC Name

2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium

InChI

InChI=1S/C22H39ClNO/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22/h14-17H,4-13,18-20H2,1-3H3/q+1

InChI Key

DIQMZVPLKDZWFT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl

Other CAS RN

123247-90-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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